molecular formula C14H12N4OS B2571771 6-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrazine-2-carboxamide CAS No. 2415632-80-1

6-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrazine-2-carboxamide

Cat. No.: B2571771
CAS No.: 2415632-80-1
M. Wt: 284.34
InChI Key: VAAFAIOHDGXYHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrazine-2-carboxamide is a heterocyclic compound that features a benzothiazole ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrazine-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with pyrazine-2-carboxylic acid derivatives. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the benzothiazole ring . The reaction conditions generally include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazole or pyrazine derivatives .

Scientific Research Applications

6-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrazine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor modulation, it can act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrazine-2-carboxamide is unique due to its dual heterocyclic structure, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and enhances its potential as a versatile scaffold in drug design and materials science .

Properties

IUPAC Name

6-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c1-8-6-15-7-12(16-8)14(19)18-10-3-4-13-11(5-10)17-9(2)20-13/h3-7H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAFAIOHDGXYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.